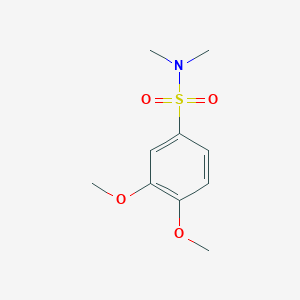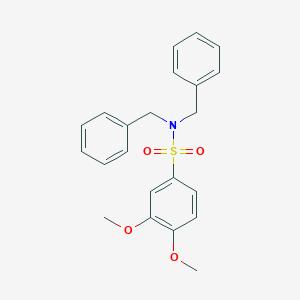
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide, also known as MDMA or ecstasy, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is classified as a Schedule I drug by the United States Drug Enforcement Administration, indicating that it has a high potential for abuse and no accepted medical use. Despite this classification, MDMA has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in reward and motivation. By increasing the levels of these neurotransmitters, N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide produces feelings of euphoria, increased empathy, and heightened sensory perception.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has a number of biochemical and physiological effects, including:
1. Increased heart rate and blood pressure
2. Increased body temperature
3. Increased levels of serotonin, dopamine, and norepinephrine in the brain
4. Decreased appetite
5. Dehydration
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has a number of advantages and limitations for use in laboratory experiments. Some of the advantages include:
1. Its unique chemical structure allows it to be studied as a potential treatment for a variety of conditions.
2. Its psychoactive effects make it useful for studying the effects of neurotransmitters on behavior.
3. Its popularity among recreational drug users makes it easy to obtain for research purposes.
Some of the limitations include:
1. Its classification as a Schedule I drug makes it difficult to obtain for research purposes.
2. Its potential for abuse and neurotoxicity makes it difficult to study in humans.
3. Its effects on the brain and behavior are complex and not well understood.
Zukünftige Richtungen
There are numerous areas of future research for N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide, including:
1. Further studies on its potential therapeutic applications, including PTSD, autism, and end-of-life anxiety.
2. Studies on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide use, including potential neurotoxicity and cognitive impairment.
3. Studies on the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide on the developing brain.
4. Studies on the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide in combination with other drugs, including alcohol and marijuana.
5. Studies on the potential for N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide to be used as a tool for psychotherapy.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. Despite its classification as a Schedule I drug, N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been the subject of numerous scientific studies due to its unique chemical structure and potential therapeutic applications. Further research is needed to fully understand the effects of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide on the brain and behavior, as well as its potential for use in psychotherapy.
Synthesemethoden
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide is synthesized through a multi-step process, beginning with the reaction of safrole with hydrobromic acid to produce 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced using sodium borohydride to produce N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide. The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide requires specialized knowledge and equipment and is illegal in most countries.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include:
1. Post-Traumatic Stress Disorder (PTSD): N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been shown to have therapeutic effects in individuals with PTSD, including reducing symptoms of anxiety and depression.
2. Autism: N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been studied as a potential treatment for social anxiety in individuals with autism.
3. End-of-Life Anxiety: N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide has been studied as a potential treatment for anxiety in individuals with terminal illnesses.
Eigenschaften
Molekularformel |
C19H23NO6S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-diethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H23NO6S/c1-4-23-16-10-19(18(24-5-2)8-13(16)3)27(21,22)20-11-14-6-7-15-17(9-14)26-12-25-15/h6-10,20H,4-5,11-12H2,1-3H3 |
InChI-Schlüssel |
ZAEOOLLGZLYLDV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~-[3-chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275616.png)
![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)

![N-[1-(4-isopropylphenyl)propyl]-4-propoxybenzamide](/img/structure/B275626.png)





![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)